molecular formula C16H14INO3 B12118580 N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12118580
M. Wt: 395.19 g/mol
InChI Key: YMVSQXAXRSCRCD-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an iodine atom, a methyl group, and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

    Amidation: The formation of the carboxamide group through a reaction between an amine and a carboxylic acid derivative.

    Cyclization: The formation of the benzodioxine ring through an intramolecular cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of amines or alcohols.

    Substitution: The replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodo-2-methylphenyl)acetamide
  • N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-iodo-2-methylphenyl)-2-(2-methyl-4-morpholinyl)acetamide

Uniqueness

N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its benzodioxine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C16H14INO3

Molecular Weight

395.19 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C16H14INO3/c1-10-8-11(17)6-7-12(10)18-16(19)15-9-20-13-4-2-3-5-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19)

InChI Key

YMVSQXAXRSCRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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